![molecular formula C17H16N2O3 B1450853 4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid CAS No. 1170357-94-4](/img/structure/B1450853.png)

4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid

Übersicht

Beschreibung

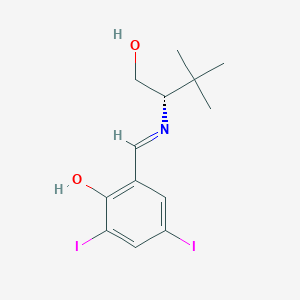

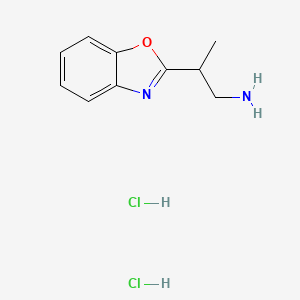

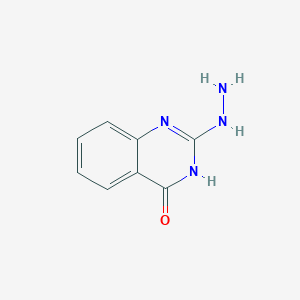

4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid is a chemical compound with the molecular formula C17H16N2O3 and a molecular weight of 296.32 g/mol .

Molecular Structure Analysis

The molecular structure of 4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid consists of a benzoic acid group attached to a pyridin-2-yl group, which is further substituted with a cyclobutylcarbonyl amino group .Wissenschaftliche Forschungsanwendungen

Dye-Sensitized Solar Cells

Pyridine derivatives, such as the one , have been used in the design of donor-π-acceptor dyes for dye-sensitized solar cells . These dyes have smaller energy gaps, lower hardness, higher electrophilicity index, and good photovoltaic performance . They are appropriate for intramolecular charge transfer between the molecules .

Light Harvesting Efficiency

The compound has been associated with higher light harvesting efficiency, which increases the photovoltaic efficiency of the designed dye . This means they emit photons more efficiently than other dyes .

Nonlinear Optical Property

The compound has been associated with higher β0 values than urea molecules . This suggests potential applications in the field of nonlinear optics, which deals with the interaction of light with matter in ways that are not proportional to the intensity of the light.

Electron Injection

The compound has been associated with lower η value and higher ω value, which leads to lower resistance to intramolecular charge transfer, good Jsc efficiency, and good performance in the photovoltaic cell .

Structural Modification

The spectral properties of the compound strongly affect the structural modification . This could be useful in various fields where the structural modification of compounds is required.

Therapeutic Applications

While not directly related to the exact compound , para-aminobenzoic acid analogs have shown potential therapeutic applications . It’s possible that the compound “4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid” could have similar applications, but further research would be needed to confirm this.

Eigenschaften

IUPAC Name |

4-[5-(cyclobutanecarbonylamino)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-16(12-2-1-3-12)19-14-8-9-15(18-10-14)11-4-6-13(7-5-11)17(21)22/h4-10,12H,1-3H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOFDVRASRWIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CN=C(C=C2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1450778.png)

![4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B1450785.png)

![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)